N3-1,4-trans-CHC-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

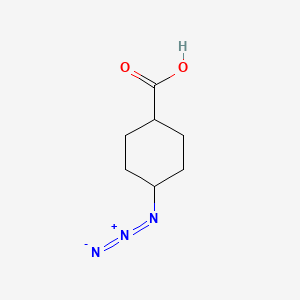

4-azidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h5-6H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIATWTVGOEUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-4-azidocyclohexanecarboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-azidocyclohexanecarboxylic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a cyclohexane (B81311) ring, which provides a rigid, three-dimensional scaffold, a carboxylic acid group amenable to various coupling reactions, and an azide (B81097) moiety that serves as a versatile chemical handle for bioorthogonal chemistry. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the key applications of this compound, with a focus on its utility in the development of novel therapeutics.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | Calculated |

| Molecular Weight | 169.18 g/mol | Calculated |

| IUPAC Name | trans-4-azidocyclohexane-1-carboxylic acid | - |

| CAS Number | Not available | - |

| Appearance | Expected to be a colorless to pale yellow solid or liquid | Inferred from azidocyclohexane[1][2] |

| Solubility | Expected to be soluble in organic solvents and potentially in water due to the carboxylic acid group | Inferred from azidocyclohexane (B1329591) and cyclohexanecarboxylic acid[2] |

| Stability | Azides can be sensitive to heat and shock; should be handled with care | General chemical knowledge |

Experimental Protocols

The synthesis of trans-4-azidocyclohexanecarboxylic acid is not a direct, one-step process but can be achieved through a well-established synthetic route starting from a commercially available precursor. The following protocol is a composite of established methods for the synthesis of the intermediate, trans-4-aminocyclohexanecarboxylic acid, and a standard procedure for the conversion of a primary amine to an azide.

Synthesis of trans-4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid

This procedure is adapted from patented industrial processes.[3][4][5]

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonia (NH₃) solution

-

Celite

Equipment:

-

High-pressure autoclave

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.5 g), and 10% NaOH solution (e.g., 100 mL).[3][4]

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to 15 bar of hydrogen.[3][4]

-

Heat the mixture to 100 °C and stir vigorously for 20 hours.[3][4]

-

Monitor the reaction progress by TLC using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and ninhydrin (B49086) for visualization. The reaction is complete when the starting material is no longer observed.[3]

-

After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.

-

The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans isomer being the major product (typically a cis:trans ratio of approximately 1:4.6).[3]

-

Further purification to isolate the pure trans isomer can be achieved by fractional crystallization or by derivatization, selective reaction of the cis isomer, and subsequent deprotection.[3]

Synthesis of trans-4-azidocyclohexanecarboxylic acid from trans-4-aminocyclohexanecarboxylic acid

This is a standard procedure for the diazotization of a primary amine followed by substitution with an azide.

Materials:

-

trans-4-aminocyclohexanecarboxylic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

-

Diethyl ether or other suitable organic solvent

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C. This step forms the unstable diazonium salt intermediate.

-

In a separate flask, dissolve sodium azide in deionized water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will be evolved.

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield trans-4-azidocyclohexanecarboxylic acid.

Applications in Drug Discovery

The azide functionality of trans-4-azidocyclohexanecarboxylic acid makes it a valuable building block in drug discovery, primarily through its application in "click chemistry".[6][7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage.[8][9]

Key applications include:

-

Bioconjugation: The carboxylic acid group can be used to attach the molecule to a biomolecule of interest (e.g., a protein or a peptide), while the azide group is available for subsequent "clicking" with an alkyne-modified probe, tag, or drug molecule.

-

Combinatorial Chemistry and Library Synthesis: The robust nature of the click reaction allows for the rapid synthesis of large and diverse libraries of compounds. By starting with the trans-4-azidocyclohexanecarboxylic acid core, a wide variety of alkynes can be introduced to generate a library of drug-like molecules for high-throughput screening.[6]

-

Development of PROTACs and other Targeted Therapies: The cyclohexane scaffold can serve as a rigid linker in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, where the azide provides a convenient point of attachment for one of the warheads or the E3 ligase-binding element.

Visualizations

Caption: Synthetic pathway to trans-4-azidocyclohexanecarboxylic acid.

Caption: Workflow for a typical "click chemistry" application.

References

- 1. Azidocyclohexane | 19573-22-9 | Benchchem [benchchem.com]

- 2. CAS 19573-22-9: azidocyclohexane | CymitQuimica [cymitquimica.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Azide-linkers for Drug Design - Enamine [enamine.net]

- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis of N-(trans-4-hydroxycyclohexyl) carbamate and its Derivatives

This technical guide provides a comprehensive overview of a potential synthetic pathway for N3-1,4-trans-CHC-OH, which is interpreted as a carbamate (B1207046) derivative of trans-4-aminocyclohexanol (B47343), such as N-(tert-butoxycarbonyl)-trans-4-aminocyclohexanol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

The synthesis is presented as a two-stage process. The first stage involves a chemoenzymatic approach to produce the key intermediate, trans-4-aminocyclohexanol, from 1,4-cyclohexanedione (B43130). The second stage details the N-carbamoylation of this intermediate to yield the final product.

Stage 1: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol

A highly stereoselective method for the synthesis of trans-4-aminocyclohexanol is a one-pot reaction employing a keto reductase (KRED) and an amine transaminase (ATA). This enzymatic cascade offers a green and efficient alternative to traditional chemical methods.

Synthesis Pathway

The synthesis begins with the reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, catalyzed by a keto reductase. This intermediate is then aminated by an amine transaminase to produce trans-4-aminocyclohexanol.

Quantitative Data

The following table summarizes the key quantitative data for the chemoenzymatic synthesis of trans-4-aminocyclohexanol.

| Parameter | Value | Reference |

| Starting Material | 1,4-Cyclohexanedione | [1] |

| Enzymes | Keto Reductase (LK-KRED), Amine Transaminase (ATA-200) | [1] |

| Reagents | NADP+, Isopropyl alcohol, Isopropylamine, PLP, MgCl2, DMSO | [1] |

| Solvent | 100 mM Potassium phosphate (B84403) buffer (pH 7.5) | [1] |

| Temperature | 30°C | [1] |

| Reaction Time | 48 hours | [1] |

| Concentration | 50 mM 1,4-cyclohexanedione | [1] |

| Yield | Good to excellent | [2] |

| Diastereomeric Ratio (trans:cis) | Up to 7:3 with selected ATAs | [3] |

Experimental Protocol

The following is a representative experimental protocol for the one-pot synthesis of trans-4-aminocyclohexanol[1].

Materials:

-

1,4-cyclohexanedione

-

LK-KRED (Lactobacillus kefir keto reductase) cell lysate

-

ATA-200 (Amine transaminase) cell lysate

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

NADP+

-

Isopropyl alcohol

-

MgCl2

-

Isopropylamine

-

Pyridoxal 5'-phosphate (PLP)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

In a single-neck flask equipped with a magnetic stirrer and a thermometer, prepare a 30 mL solution of 100 mM potassium phosphate buffer (pH 7.5).

-

Add 1,4-cyclohexanedione to a final concentration of 50 mM (1.5 mmol).

-

To the solution, add NADP+ (1 mM), isopropyl alcohol (100 mM, 0.76% v/v), MgCl2 (1 mM), isopropylamine (500 mM), and PLP (1 mM).

-

Add DMSO to a final concentration of 2% v/v.

-

Initiate the reaction by adding freshly isolated LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL) cell lysates.

-

Stir the reaction mixture at 250 rpm and maintain the temperature at 30°C for 48 hours.

-

After 48 hours, stop the reaction and filter the solution.

-

The crude product can be purified by silica (B1680970) gel column chromatography to obtain pure trans-4-aminocyclohexanol.

Experimental Workflow

The following diagram illustrates the workflow for the chemoenzymatic synthesis.

References

A Technical Guide to the Solubility of trans-4-Azidocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that influences its behavior from synthesis to final application. For trans-4-azidocyclohexanecarboxylic acid, its dual functionality—a polar carboxylic acid and a moderately polar azide (B81097) group attached to a nonpolar cyclohexane (B81311) ring—suggests a nuanced solubility profile. Carboxylic acids typically exhibit acidic properties and can be ionized in basic solutions to form more soluble carboxylate salts.[1][2] This guide presents standardized experimental procedures for characterizing the solubility of this compound.

Qualitative Solubility Determination

Qualitative tests offer a rapid assessment of a compound's solubility in various solvents, providing crucial insights into its acid-base properties and polarity.[3][4] These tests are typically the first step in characterizing a new compound.

Experimental Protocol for Qualitative Solubility Tests

This protocol describes a systematic approach to determining the solubility of trans-4-azidocyclohexanecarboxylic acid in water and aqueous solutions of varying pH.

Materials:

-

trans-4-Azidocyclohexanecarboxylic acid

-

Small test tubes (e.g., 10 x 75 mm)

-

Glass stirring rods

-

Distilled or deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[4]

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

pH indicator paper

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the solid compound into a clean, dry test tube.[4]

-

Add 0.5 mL of distilled water to the test tube.[4]

-

Stir vigorously with a glass rod or vortex for 30-60 seconds.

-

Observe if the solid dissolves completely. If it dissolves, the compound is classified as water-soluble.

-

If the compound is water-soluble, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[4]

-

-

Aqueous Base Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water, use a fresh test tube with ~25 mg of the compound.

-

Add 0.5 mL of 5% NaOH solution.[4]

-

Stir vigorously and observe for dissolution. Solubility in NaOH indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[1]

-

To confirm, acidify the solution by adding 5% HCl dropwise until the solution is acidic to pH paper. The reappearance of a precipitate indicates that the initial dissolution was due to an acid-base reaction.[4]

-

-

Aqueous Bicarbonate Solubility (for NaOH-soluble compounds):

-

Aqueous Acid Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water, use a fresh test tube with ~25 mg of the compound.

-

Add 0.5 mL of 5% HCl solution.

-

Stir vigorously and observe for dissolution. This test is used to identify basic functional groups like amines.

-

Expected Outcomes and Interpretation

The following table summarizes the expected results from the qualitative solubility tests for a typical carboxylic acid like trans-4-azidocyclohexanecarboxylic acid.

| Solvent | Expected Observation | Interpretation |

| Water | Potentially sparingly soluble or insoluble. | The nonpolar cyclohexane backbone may limit solubility despite the polar functional groups. Small carboxylic acids are water-soluble, but solubility decreases as the carbon chain length increases.[1] |

| 5% NaOH | Soluble | The strong base deprotonates the carboxylic acid to form the highly water-soluble sodium carboxylate salt.[1][2] |

| 5% NaHCO₃ | Soluble, likely with effervescence (CO₂ bubbles) | The carboxylic acid is acidic enough to be deprotonated by the weak base, sodium bicarbonate, forming the soluble salt and carbonic acid, which decomposes to CO₂ and water.[1][5] This is a characteristic test for carboxylic acids. |

| 5% HCl | Insoluble | As an acidic compound, its solubility is not expected to increase in an acidic solution. |

Quantitative Solubility Determination: The Shake-Flask Method

For drug development and process chemistry, quantitative solubility data is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of trans-4-azidocyclohexanecarboxylic acid in a specific solvent at a controlled temperature.

Equipment and Materials:

-

trans-4-Azidocyclohexanecarboxylic acid (solid)

-

Chosen solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid trans-4-azidocyclohexanecarboxylic acid to a vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.[6]

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter to remove any remaining microscopic particles.[6] This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the solute using a validated HPLC method. This involves creating a calibration curve from standard solutions of the compound at known concentrations.[6]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.

-

Visualizing the Experimental Workflow

Diagrams can clarify complex experimental procedures. The following sections provide Graphviz DOT scripts for visualizing the key workflows.

Qualitative Solubility Testing Workflow

Caption: Workflow for qualitative solubility analysis.

Quantitative Shake-Flask Method Workflow

Caption: Workflow for the shake-flask solubility method.

Conclusion

While specific, pre-existing quantitative solubility data for trans-4-azidocyclohexanecarboxylic acid is not widely published, its solubility profile can be thoroughly characterized using established laboratory techniques. The qualitative tests provide rapid and valuable information regarding its acidic nature, confirming the functionality of the carboxylic acid group. For precise applications in drug development and process scale-up, the quantitative shake-flask method coupled with HPLC analysis is the recommended approach for generating robust and reliable thermodynamic solubility data. The protocols and workflows detailed in this guide provide a solid foundation for researchers to determine the solubility of this and similar compounds with confidence.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N3-1,4-trans-CHC-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-1,4-trans-CHC-OH, chemically known as trans-4-azidocyclohexanecarboxylic acid, is a bifunctional molecule incorporating a cyclohexane (B81311) ring scaffold. Its structure features a carboxylic acid group and an azide (B81097) group in a trans-1,4-substitution pattern. The azide moiety makes it a valuable building block in medicinal chemistry and drug development, particularly for the synthesis of novel compounds through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Understanding the molecular structure and conformational behavior of this molecule is crucial for predicting its reactivity, designing derivatives, and modeling its interactions with biological targets.

This technical guide provides a detailed overview of the molecular structure and conformational analysis of this compound, based on established principles of cyclohexane stereochemistry and data from analogous compounds.

Molecular Structure

The molecular structure of this compound is characterized by a cyclohexane ring with an azide (-N3) and a carboxylic acid (-COOH) group attached to carbons 1 and 4 in a trans configuration. In its most stable chair conformation, both substituents occupy equatorial positions to minimize steric hindrance.

Quantitative Structural Data

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-C (cyclohexane) | 1.52 - 1.54 |

| C-C (carboxyl) | 1.48 - 1.52 |

| C=O (carboxyl) | 1.20 - 1.25 |

| C-O (carboxyl) | 1.31 - 1.36 |

| C-N (azide) | 1.47 - 1.51 |

| N-N (azide) | 1.12 - 1.26 |

| Bond Angles (°) | |

| C-C-C (cyclohexane) | 109 - 112 |

| C-C-C=O (carboxyl) | 115 - 125 |

| O=C-O (carboxyl) | 120 - 126 |

| C-C-N (azide) | 108 - 112 |

| C-N-N (azide) | 115 - 120 |

Note: These values are estimations based on analogous structures and may vary slightly for this compound.

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane ring. Due to the trans-1,4-substitution pattern, the two primary chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms.

The diequatorial conformer is significantly more stable than the diaxial conformer. This preference is due to the avoidance of 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring. In the diaxial conformation of this compound, both the azide and the carboxylic acid groups would experience these unfavorable interactions.

Conformational equilibrium of this compound.

Conformational Energy

The energy difference between the axial and equatorial conformations of a substituent on a cyclohexane ring is known as its "A-value". The A-value for a carboxylic acid group is approximately 1.4 kcal/mol (5.9 kJ/mol).[1] The A-value for an azide group is smaller, estimated to be around 0.5-0.8 kcal/mol.

The total conformational energy difference (ΔG°) for the ring flip from the diequatorial to the diaxial conformer can be estimated by summing the A-values of the two substituents.

| Substituent | A-value (kcal/mol) |

| -COOH | ~1.4 |

| -N3 | ~0.6 (estimated) |

| Total (Diaxial) | ~2.0 |

This significant energy difference indicates that at equilibrium, the diequatorial conformer will be overwhelmingly favored.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for the structural and conformational analysis of small organic molecules are applicable.

X-ray Crystallography

This technique provides the most definitive information on the solid-state molecular structure.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened to find optimal crystallization conditions.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1H and 13C NMR: Standard 1D NMR spectra are acquired. In the diequatorial conformer, the protons attached to the carbons bearing the substituents will appear as complex multiplets. The chemical shifts and coupling constants of the ring protons can provide information about their axial or equatorial orientation.

-

Variable Temperature (VT) NMR: At low temperatures, the ring flip of the cyclohexane ring can be slowed down on the NMR timescale. This may allow for the observation of distinct signals for the axial and equatorial protons, and potentially even the minor diaxial conformer.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments help in the unambiguous assignment of all proton and carbon signals and can reveal through-space interactions (NOESY) that are characteristic of specific conformations.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a valuable means to predict the structure and energetics of different conformers.

Workflow for computational conformational analysis.

Methodology:

-

Initial Structure Generation: A 3D model of this compound is built.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed, typically using molecular mechanics force fields, to identify low-energy conformers.

-

Geometry Optimization: The identified conformers are then subjected to higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) to obtain optimized geometries and energies.

-

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.

Conclusion

This compound is a valuable synthetic building block whose utility is underpinned by its well-defined molecular structure and conformational preferences. The trans-1,4-substitution pattern on the cyclohexane ring strongly favors a chair conformation with both the azide and carboxylic acid groups in equatorial positions. This diequatorial arrangement minimizes steric strain and represents the global energy minimum for the molecule. While specific experimental data for this compound is limited, a comprehensive understanding of its structure and behavior can be achieved through the application of established principles of stereochemistry and the use of modern analytical and computational techniques. This knowledge is essential for the rational design and application of this compound in the development of new chemical entities.

References

The Biological Versatility of Functionalized Cyclohexanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane (B81311) scaffold, a ubiquitous six-carbon ring, serves as a cornerstone in the design and discovery of novel therapeutic agents. Its conformational flexibility and the ability to be extensively functionalized allow for the precise spatial arrangement of pharmacophoric groups, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activities of functionalized cyclohexanes, with a focus on their anticancer, antiviral, and enzyme-inhibiting properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in this dynamic field.

Anticancer Activity of Functionalized Cyclohexanes

A significant area of research has focused on the development of cyclohexane derivatives as potent anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways often dysregulated in cancer.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various functionalized cyclohexane derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A lower IC50 value indicates a more potent compound.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclohexanone Derivatives | 2,6-di(4-fluorobenzylidene)cyclohexanone | Multiple | Varies | [1] |

| Cyclohexane-1,3-dione Derivatives | Various triazine derivatives | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.24 - 9.36 (nM) | [2] |

| Cyclohexene Oxide Derivatives | (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone | Glioblastoma cells | Not specified | [3] |

| Schizonepetin Derivatives | M34 (p-bromophenyl ester) | HSV-1 | 17.1 | [4] |

| M33 (m-bromophenyl ester) | Influenza virus H3N2 | 13.7 | [4] | |

| Quinoxaline Urea Analogs | Analog 84 | Pancreatic cancer cells | ~4-fold more potent than parent compound | [5] |

| Indeno[1,2-b]quinoxaline Derivatives | Compounds 2, 3, 5, 12, 21, 22 | HCT-116, HepG-2, MCF-7 | Not specified | [6] |

| Tryptanthrin (B1681603) Derivatives | Compound 46 | A549/DDP | 0.14 ± 0.03 | [7] |

| Compound 46 | A549 | 10.29 ± 0.49 | [7] |

Signaling Pathways in Anticancer Activity

Functionalized cyclohexanes exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis. Key pathways include the intrinsic and extrinsic apoptotic pathways, often involving the PI3K/Akt/mTOR signaling axis.

Cycloheximide, a well-known protein synthesis inhibitor, is also a potent inducer of apoptosis. Its mechanism involves the activation of the caspase cascade and is dependent on the pro-apoptotic proteins Bax and Bak.

Many anticancer cyclohexane derivatives have been found to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis. Furthermore, these compounds often influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, tipping the scale towards cell death.

Antiviral Activity of Functionalized Cyclohexanes

The cyclohexane ring is a key structural feature in several antiviral drugs, most notably the neuraminidase inhibitor oseltamivir (B103847) (Tamiflu®). Research continues to explore novel cyclohexane derivatives for their potential to combat a range of viral infections.

Quantitative Data on Antiviral Activity

The antiviral efficacy of cyclohexane derivatives is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication.

| Compound Class | Derivative | Virus | EC50 | Reference |

| Cyclohexene Carboxylates | Oseltamivir Carboxylate | Influenza A (H1N1) | 2.5 ± 1.0 nM | [8] |

| Oseltamivir Carboxylate | Influenza B | 60 nM | [9] | |

| Schizonepetin Derivatives | M34 | HSV-1 | 17.1 µM | [4] |

| M33 | Influenza H3N2 | 13.7 µM | [4] | |

| Ciclopirox (B875) Derivatives | 6c, 6p, 6q, 6s | HSV-2 | Lower than acyclovir | [10] |

| Guanine Analogs | Ganciclovir (GCV) | HHV-6A | 0.65 µg/ml | |

| Ganciclovir (GCV) | HHV-6B | 1.33 µg/ml |

Mechanism of Action: Oseltamivir and Neuraminidase Inhibition

Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is crucial for the release of newly formed viral particles from infected host cells. By blocking this enzyme, oseltamivir prevents the spread of the virus.

Enzyme Inhibition by Functionalized Cyclohexanes

Beyond neuraminidase, functionalized cyclohexanes have been developed as inhibitors for a variety of other enzymes implicated in disease, such as histone deacetylases (HDACs).

Quantitative Data on Enzyme Inhibition

The inhibitory activity against specific enzymes is often expressed as the inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A smaller Ki value indicates a more potent inhibitor.

| Compound Class | Enzyme Target | Ki Value | Reference |

| Alkylquinolones | Dihydroorotate dehydrogenase (DHODH) | 2.3 nM | |

| Various | Histone Deacetylases (HDACs) | Varies |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of functionalized cyclohexanes.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the functionalized cyclohexane compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Principle: This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, which manifests as plaques (zones of cell death) in a cell monolayer.

Procedure:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the cyclohexane compound for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Neuraminidase Inhibition Assay

Objective: To measure the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[8]

Principle: This is a fluorescence-based assay that uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[3]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., oseltamivir carboxylate) and a solution of the viral neuraminidase.

-

Incubation: In a 96-well black plate, incubate the neuraminidase enzyme with the test compound for a set period.

-

Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.

-

Reaction Termination: After a specific incubation time, stop the reaction by adding a stop solution (e.g., a high pH buffer).

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.[8]

Experimental and Drug Discovery Workflow

The development of new functionalized cyclohexanes as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

References

- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Azide Group: A Cornerstone of Bioorthogonal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group (-N₃) has emerged as a linchpin in the field of bioorthogonal chemistry, enabling the selective and robust covalent modification of biomolecules in their native environments. Its unique combination of small size, metabolic stability, and exquisite reactivity in specific "click chemistry" reactions has revolutionized the study of complex biological processes and accelerated the development of targeted therapeutics and advanced diagnostics. This technical guide provides a comprehensive overview of the pivotal role of the azide group, with a focus on its application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger ligation. Detailed experimental protocols, quantitative kinetic data, and visual representations of key pathways are presented to empower researchers in harnessing the full potential of azide-based bioorthogonal chemistry.

Core Principles: The Azide as a Bioorthogonal Handle

The utility of the azide group in bioorthogonal chemistry stems from a set of key properties that allow it to function as a specific and non-perturbative chemical reporter within living systems.[1][2]

Key Properties of the Azide Group:

-

Bioorthogonality: The azide group is virtually absent in most biological systems, ensuring that it does not participate in unwanted side reactions with endogenous molecules.[3] This chemical inertness to the cellular milieu is the hallmark of its bioorthogonal nature.

-

Small Size: The compact nature of the azide group allows for its incorporation into a wide range of biomolecules, including amino acids, sugars, lipids, and nucleic acids, with minimal steric perturbation to their structure and function.[1] This is crucial for maintaining the biological activity of the labeled molecule.

-

Stability: Organic azides exhibit good stability under physiological conditions, including aqueous environments and varying pH levels, making them suitable for in vitro and in vivo applications.[4][5] However, it is important to consider their potential for reduction by endogenous thiols, such as glutathione, which can occur under certain conditions.[3][6]

-

Specific Reactivity: The azide group undergoes highly specific and efficient reactions with select partners, most notably strained alkynes in SPAAC and phosphines in the Staudinger ligation.[7] These reactions proceed rapidly under mild, biocompatible conditions without the need for cytotoxic catalysts.[8]

Key Bioorthogonal Reactions Involving Azides

Two primary reactions have defined the utility of azides in bioorthogonal chemistry: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger ligation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of copper-free click chemistry, relying on the reaction between an azide and a strained cyclooctyne (B158145).[8] The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the [3+2] cycloaddition, enabling rapid and selective formation of a stable triazole linkage at physiological temperatures.[8][9]

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a triarylphosphine that is engineered with an electrophilic trap.[10] The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond.[10] The traceless version of this reaction is particularly noteworthy as it leaves no residual atoms from the phosphine (B1218219) reagent.[11]

Quantitative Data Presentation

The choice of bioorthogonal reaction often depends on the required kinetics for a specific application. The following tables summarize the second-order rate constants for various SPAAC and Staudinger ligation reactions.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions

| Cyclooctyne | Azide Reactant | k₂ (M⁻¹s⁻¹) | Reference(s) |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [12] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [12] |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [12] |

| DBCO | Azidolysine-containing peptide | 0.34 | [7][13][14][15] |

| BCN | Azidolysine-containing peptide | 0.28 | [7][13][14][15] |

| DIBAC | Fluoroalkyl Azide | 2.5x faster than alkyl azide | [16][17][18] |

| BCN | Fluoroalkyl Azide | 16x faster than non-fluorinated azide | [16][17][18] |

Table 2: Second-Order Rate Constants (k₂) for Staudinger Ligation

| Phosphine Reagent | Azide Reactant | k₂ (M⁻¹s⁻¹) | Reference(s) |

| (Diphenylphosphino)methanethiol | Azido-peptide | 7.7 x 10⁻³ | [11][19] |

| Triarylphosphine | Generic Azide | ~10⁻³ | [20] |

Table 3: Fluorescence Quantum Yields (Φ) of Probes and Conjugates

| Fluorophore | Condition | Quantum Yield (Φ) | Reference(s) |

| ANS | In aqueous buffer | ~0.002 | [21] |

| ANS | Bound to serum albumin | ~0.4 | [21] |

| 2-Aryl-1,2,3-triazoles | In various solvents | 0.10 - 0.99 | [22] |

| Imidazo[3][8][12] triazole derivative (5p) | - | 0.37 | [6] |

| XA1 NPs (NIR II) | Aggregated state | up to 0.148 | [23] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with an Azido Sugar and SPAAC-Mediated Fluorescence Imaging

This protocol describes the metabolic incorporation of an azide-functionalized sugar into cellular glycans, followed by fluorescent labeling using a cyclooctyne-fluorophore conjugate via SPAAC.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

-

Cell Culture and Metabolic Labeling:

-

Culture mammalian cells in the appropriate medium to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycans.

-

-

Cell Fixation and Permeabilization (for intracellular imaging):

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

SPAAC Reaction:

-

Prepare a solution of the cyclooctyne-fluorophore conjugate in PBS or cell culture medium at a concentration of 10-50 µM.

-

Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove unreacted probe.

-

(Optional) Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Protocol 2: Labeling of Azide-Modified DNA via Staudinger Ligation

This protocol outlines the labeling of DNA containing an azide modification with a phosphine-biotin (B157780) conjugate via the Staudinger ligation.[2][24]

Materials:

-

Azide-modified DNA

-

Phosphine-biotin conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF (for dissolving the phosphine conjugate)

-

Purification system (e.g., ethanol (B145695) precipitation, size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-modified DNA in the reaction buffer to a desired concentration.

-

Prepare a stock solution of the phosphine-biotin conjugate in DMSO or DMF.

-

-

Staudinger Ligation Reaction:

-

Add the phosphine-biotin stock solution to the azide-modified DNA solution. A 10- to 50-fold molar excess of the phosphine reagent is typically used.

-

Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The progress of the reaction can be monitored by HPLC or gel electrophoresis.

-

-

Purification of the Labeled DNA:

-

Remove the excess unreacted phosphine-biotin conjugate using a suitable purification method such as ethanol precipitation or size-exclusion chromatography.

-

-

Analysis:

-

Confirm the successful labeling of the DNA with biotin (B1667282) using methods such as a streptavidin-gel shift assay or mass spectrometry.

-

Conclusion

The azide group stands as a powerful and versatile tool in the arsenal (B13267) of chemical biologists and drug development professionals. Its bioorthogonality, coupled with the efficiency and selectivity of reactions like SPAAC and the Staudinger ligation, provides a robust platform for the precise chemical modification of biomolecules in complex biological systems. The continued development of novel azide-containing probes and optimization of reaction kinetics will undoubtedly expand the frontiers of our understanding of biology and the creation of next-generation therapeutics.

Logical Relationships in Bioorthogonal Chemistry

References

- 1. nbinno.com [nbinno.com]

- 2. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]

- 3. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. raineslab.com [raineslab.com]

- 12. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Collection - Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - Organic Letters - Figshare [figshare.com]

- 14. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Quantum yield - Wikipedia [en.wikipedia.org]

- 22. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N3-1,4-trans-CHC-OH: A Key Bifunctional Linker in Modern Drug Development

Introduction

N3-1,4-trans-CHC-OH, chemically known as trans-4-azidocyclohexanecarboxylic acid, is a pivotal bifunctional linker molecule that has gained significant traction in the fields of medicinal chemistry, drug development, and bioconjugation. Its unique structure, featuring a trans-cyclohexane scaffold functionalized with a terminal azide (B81097) group and a carboxylic acid, allows for the elegant and efficient connection of diverse molecular entities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in the construction of complex biomolecules such as antibody-drug conjugates (ADCs).

Discovery and History: The Convergence of Click Chemistry and Bifunctional Linker Technology

While a singular discovery paper for this compound is not readily identifiable in the public domain, its emergence and utility are intrinsically linked to two major advancements in chemical biology: the advent of "click chemistry" and the development of sophisticated bifunctional linkers.

The concept of click chemistry, introduced by K. Barry Sharpless in 2001, revolutionized the way scientists approach the synthesis of complex molecules.[1] This philosophy emphasizes the use of highly efficient, reliable, and selective reactions that proceed under mild, aqueous conditions.[1] The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][]

Parallel to the rise of click chemistry, the field of drug development, particularly in the area of targeted therapies, saw an increasing demand for bifunctional linkers.[3][4][5][6] These linkers are chemical entities that can covalently connect two different molecules, such as an antibody and a cytotoxic drug in an ADC.[][7] The properties of the linker, including its length, flexibility, and stability, are critical to the overall efficacy and safety of the resulting conjugate.[3]

This compound emerged at the confluence of these two fields. Its rigid cyclohexane (B81311) core provides defined spatial separation between the conjugated molecules, while the azide and carboxylic acid functionalities offer orthogonal handles for conjugation. The azide group is a prime substrate for click chemistry, and the carboxylic acid can be readily activated to form amide bonds with amine-containing molecules, such as lysine (B10760008) residues on proteins.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available p-aminobenzoic acid. The first step involves the reduction of the aromatic ring to a cyclohexane ring, yielding trans-4-aminocyclohexanecarboxylic acid. The subsequent step is the conversion of the primary amine to an azide group via a diazotization reaction followed by substitution with an azide salt.

Experimental Protocol: Synthesis of trans-4-aminocyclohexanecarboxylic acid

This protocol is based on methods described in the patent literature for the synthesis of the precursor to this compound.[8][9][10]

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Autoclave/high-pressure reactor

-

Filtration apparatus (e.g., Celite)

-

Methanol (MeOH)

-

Ammonia (NH₃)

-

Citric acid

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, combine p-aminobenzoic acid (1 equivalent), 5% Ru/C catalyst (0.25 equivalents by weight), and 10% NaOH solution.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 15 bar.

-

Heat the reaction mixture to 100°C with vigorous stirring.

-

Maintain these conditions for 20 hours, monitoring the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.

-

Wash the filter cake with a mixture of acetone (B3395972) and water.

-

Reduce the volume of the filtrate under reduced pressure to remove acetone.

-

Acidify the aqueous solution to pH 4 with citric acid.

-

Extract the product with dichloromethane (5 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-aminocyclohexanecarboxylic acid. The typical cis:trans ratio achieved is approximately 1:4.6.[9][10]

Experimental Protocol: Synthesis of trans-4-azidocyclohexanecarboxylic acid (this compound)

This is a general protocol for the conversion of a primary amine to an azide via diazotization.[11][12]

Materials:

-

trans-4-aminocyclohexanecarboxylic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Ice bath

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid in aqueous HCl and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution, with vigorous stirring. Allow the reaction to proceed for 1-2 hours at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-azidocyclohexanecarboxylic acid.

Applications in Bioconjugation: The Power of Click Chemistry

The primary application of this compound is as a linker in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][14] This reaction allows for the efficient and specific conjugation of the azide-containing linker to a molecule bearing a terminal alkyne.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the bioconjugation of an alkyne-modified protein with this compound.[15][16][17]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) solution

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

-

Sodium ascorbate (B8700270) solution (freshly prepared)

-

Quenching solution (e.g., EDTA)

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the reaction buffer. A 10-50 fold molar excess of the azide linker over the protein is typically used.

-

Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.

-

Initiation of Reaction: Add the catalyst premix to the protein-linker solution.

-

Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. Final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.

-

Quenching: Stop the reaction by adding the quenching solution to chelate the copper catalyst.

-

Purification: Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis to obtain the purified bioconjugate.

Quantitative Data and Characterization

The success of a bioconjugation reaction using this compound is assessed through various analytical techniques to determine the drug-to-antibody ratio (DAR), purity, and stability of the resulting conjugate.[18][19]

| Parameter | Method | Typical Results |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Controlled DAR, often targeted between 2 and 4. |

| Purity | Size-Exclusion Chromatography (SEC), SDS-PAGE | >95% monomeric conjugate with minimal aggregation. |

| Yield | UV-Vis Spectroscopy, Protein Quantification Assays | High conjugation efficiency, often >90%. |

| Triazole Linkage Confirmation | Mass Spectrometry (MS/MS), NMR Spectroscopy | Presence of the characteristic triazole ring confirmed by mass fragmentation patterns or specific NMR signals.[20][21] |

| Stability | Incubation in plasma followed by analysis (e.g., HIC, ELISA) | High stability of the triazole linkage under physiological conditions. |

Signaling Pathways and Logical Relationships

The role of this compound is primarily structural, acting as a stable bridge to connect a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The signaling pathways affected are therefore determined by the nature of the conjugated molecules. For instance, in an antibody-drug conjugate targeting a cancer cell, the antibody directs the conjugate to the cell surface receptor, leading to internalization and subsequent release of the payload, which then interacts with its intracellular target to induce cell death.

Caption: Generalized mechanism of action for an antibody-drug conjugate utilizing a bifunctional linker.

Experimental Workflow

The development of a bioconjugate using this compound follows a structured workflow from synthesis to characterization.

Caption: A typical experimental workflow for the synthesis and application of this compound.

Conclusion

This compound represents a powerful and versatile tool in the arsenal (B13267) of the modern medicinal chemist and drug development professional. Its straightforward synthesis, coupled with its high efficiency in click chemistry-mediated bioconjugation, has made it a valuable component in the construction of sophisticated and targeted therapeutics. As the demand for precisely engineered biomolecules continues to grow, the importance of well-defined bifunctional linkers like this compound is set to increase, paving the way for the next generation of innovative medicines.

References

- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 3. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 7. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 9. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. scielo.br [scielo.br]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 18. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]

- 19. [PDF] Quantitative analysis of cellular processing of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 20. Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Triazole bridges as versatile linkers in electron donor-acceptor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for trans-4-azidocyclohexanecarboxylic acid (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic data for trans-4-azidocyclohexanecarboxylic acid is presented in this technical guide. Due to the limited availability of published experimental data for this specific compound, this guide outlines the expected spectroscopic characteristics based on the analysis of structurally similar molecules. The information provided is intended to serve as a reference for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for trans-4-azidocyclohexanecarboxylic acid. These predictions are derived from the known spectral properties of related compounds containing cyclohexyl, azide, and carboxylic acid functional groups.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | COOH |

| ~3.2 - 3.4 | Multiplet | 1H | H-4 (CH-N₃) |

| ~2.2 - 2.4 | Multiplet | 1H | H-1 (CH-COOH) |

| ~2.0 - 2.2 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |

| ~1.4 - 1.6 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~60 - 65 | C-4 (C-N₃) |

| ~40 - 45 | C-1 (C-COOH) |

| ~30 - 35 | C-2, C-6 |

| ~25 - 30 | C-3, C-5 |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2100 | Strong, Sharp | N₃ stretch (Azide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1200 - 1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~2850 - 2950 | Medium | C-H stretch (Cyclohexane) |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| ~171 | [M]⁺ (Molecular Ion) |

| ~143 | [M - N₂]⁺ |

| ~126 | [M - COOH]⁺ |

| ~98 | [M - COOH - N₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-4-azidocyclohexanecarboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and the quaternary nature of the carbonyl carbon.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the ionization method and the desired information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between a chemical compound and its spectroscopic data.

Potential Research Areas for N3-1,4-trans-CHC-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-1,4-trans-CHC-OH, chemically known as trans-4-azidocyclohexanecarboxylic acid, is a versatile bifunctional molecule poised for significant applications in drug discovery, bioconjugation, and material science. Its structure incorporates a trans-configured cyclohexyl ring, providing conformational rigidity, a carboxylic acid group for amide bond formation or esterification, and an azide (B81097) moiety, which is a key functional group for bioorthogonal "click chemistry" reactions.[1] This unique combination of features makes it an ideal scaffold or linker for constructing complex molecular architectures and functionalized materials.

The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively.[2] This high efficiency and orthogonality make this compound a valuable tool for researchers developing novel therapeutics and advanced materials. This guide will explore promising research avenues for this compound, providing detailed experimental protocols and conceptual frameworks to facilitate its application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonym | trans-4-azidocyclohexanecarboxylic acid | [1] |

| CAS Number | 1931895-14-5 | [1] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 70 - 72 °C | [1] |

| Purity | ≥95% | [1] |

| Storage | 2 - 8 °C | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A plausible and efficient synthetic route starts from p-aminobenzoic acid.

Step 1: Synthesis of trans-4-aminocyclohexanecarboxylic acid

This step involves the catalytic hydrogenation of p-aminobenzoic acid to produce a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, followed by separation to isolate the desired trans isomer.

-

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C)

-

10% Sodium Hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonia (NH₃)

-

Citric acid

-

Boc-anhydride (for optional protection)

-

Autoclave/high-pressure reactor

-

TLC plates

-

Ninhydrin stain

-

-

Protocol:

-

In a high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C (e.g., 2.5 g), and 100 mL of 10% NaOH solution.[3][4]

-

Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas to 15 bar.[3][4]

-

Heat the mixture to 100 °C and stir vigorously for 20 hours.[3][4]

-

Monitor the reaction completion by TLC (e.g., using a mobile phase of DCM/MeOH/NH₃ = 5/5/1) and staining with ninhydrin.[3][4] The disappearance of the starting material spot indicates completion.

-

After cooling and venting the reactor, the catalyst can be filtered off. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The trans isomer is the major product under these conditions (typically a cis:trans ratio of around 1:4.6).[3][4]

-

The isomers can be separated by fractional crystallization or by selective esterification of the cis isomer followed by extraction of the trans-acid.[5]

-

Step 2: Conversion of trans-4-aminocyclohexanecarboxylic acid to this compound

This transformation is a standard Sandmeyer-type reaction involving diazotization of the amino group followed by substitution with an azide.

-

Materials:

-

trans-4-aminocyclohexanecarboxylic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Ice bath

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

-

Protocol:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

-

Acidify the reaction mixture with HCl and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization or column chromatography.

-

Potential Research Area 1: Development of VLA-4 Antagonists for Inflammatory Diseases

Background

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of leukocytes, including eosinophils and T-cells.[6][7] It mediates the recruitment of these inflammatory cells to sites of inflammation by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[7][8] This process is crucial in the pathogenesis of inflammatory diseases such as asthma.[6][9] Small molecule antagonists of VLA-4 that block this interaction are therefore of significant therapeutic interest. The trans-cyclohexanecarboxylic acid scaffold has been successfully utilized in the development of potent VLA-4 antagonists.[2]

Research Proposal

This compound can serve as a versatile starting material for the synthesis of a library of novel VLA-4 antagonists. The azide handle allows for the introduction of diverse molecular fragments via click chemistry to explore the chemical space around the VLA-4 binding pocket, while the carboxylic acid can be coupled to other key pharmacophoric elements.

Proposed Research Workflow

Caption: Proposed workflow for the discovery of VLA-4 antagonists.

Quantitative Data from a Precedent Study

A study on a trans-4-substituted cyclohexanecarboxylic acid derivative as a VLA-4 antagonist yielded the following data, which can serve as a benchmark for a new research program.[2]

| Compound | VLA-4 IC₅₀ (nM) | Rat Bioavailability (%) | Dog Bioavailability (%) | Monkey Bioavailability (%) |

| 14e | 5.4 | 100 | 91 | 68 |

Detailed Experimental Protocols for VLA-4 Antagonist Development

1. Synthesis of VLA-4 Antagonist Library via Click Chemistry

-

General Protocol for CuAAC:

-

Dissolve this compound and a stoichiometric equivalent of the desired alkyne-containing fragment in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Add sodium ascorbate (B8700270) (0.1-0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.05-0.1 equivalents).

-